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molecular formula C8H5F3N2O B1344720 4-Amino-2-(trifluoromethoxy)benzonitrile CAS No. 609783-06-4

4-Amino-2-(trifluoromethoxy)benzonitrile

Cat. No. B1344720
M. Wt: 202.13 g/mol
InChI Key: ULDQDRGSKCUULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115132B2

Procedure details

1,1-Dimethylethyl {4-bromo-3-[(trifluoromethyl)oxy]phenyl}carbamate (Intermediate 50, 1.0 g, 2.8 mmol) was dissolved in dry DMF (25 mL). To this solution was added CuCN (1.0 g, 11.1 mmol), and the reaction mixture was heated to reflux for 5 h. A second portion of CuCN (500 mg, 5.6 mmol) was added and heating at reflux was continued for 10 h. The reaction mixture was cooled to room temperature, and FeCl3 was added. This was followed by 1N HCl at 0° C. and the mixture was stirred for 2 hr at room temperature. The reaction mixture was diluted with water and extracted with ethyl acetate (2×50 mL). The combined organic layers were dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford the crude product. This was purified by column chromatography (60-120 silica gel), eluting with 30% ethyl acetate/pet ether to give the title compound (260 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
CuCN
Quantity
1 g
Type
reactant
Reaction Step Two
Name
CuCN
Quantity
500 mg
Type
reactant
Reaction Step Three
[Compound]
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([NH:8]C(=O)OC(C)(C)C)=[CH:4][C:3]=1[O:16][C:17]([F:20])([F:19])[F:18].[C:21]([Cu])#[N:22].Cl>CN(C=O)C.O>[NH2:8][C:5]1[CH:6]=[CH:7][C:2]([C:21]#[N:22])=[C:3]([O:16][C:17]([F:18])([F:19])[F:20])[CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)NC(OC(C)(C)C)=O)OC(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)NC(OC(C)(C)C)=O)OC(F)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
CuCN
Quantity
1 g
Type
reactant
Smiles
C(#N)[Cu]
Step Three
Name
CuCN
Quantity
500 mg
Type
reactant
Smiles
C(#N)[Cu]
Step Four
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by column chromatography (60-120 silica gel)
WASH
Type
WASH
Details
eluting with 30% ethyl acetate/pet ether

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
NC1=CC(=C(C#N)C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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